Benzaldehyde, 3-(4-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3-(4-pyrimidinyl)- is a compound that features a benzaldehyde moiety attached to a pyrimidine ring. This compound is part of a broader class of heterocyclic aromatic compounds, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-(4-pyrimidinyl)- typically involves the condensation of benzaldehyde derivatives with pyrimidine precursors. One common method includes the reaction of benzaldehyde with 4-aminopyrimidine under acidic or basic conditions to form the desired product. Catalysts such as acids, bases, or metal catalysts can be employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. Techniques such as microwave irradiation, ultrasound, and the use of ionic liquids or nanocatalysts have been explored to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 3-(4-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Benzaldehyde, 3-(4-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-(4-pyrimidinyl)- involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt cellular antioxidation systems, leading to oxidative stress and cell death in fungal pathogens . The compound can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a wide range of applications in flavoring, perfumery, and organic synthesis.
Pyrimidine Derivatives: Compounds such as 4-(pyrimidin-5-yl)benzaldehyde, which share structural similarities and exhibit diverse biological activities.
Uniqueness: Benzaldehyde, 3-(4-pyrimidinyl)- is unique due to its combined structural features of benzaldehyde and pyrimidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H8N2O |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-pyrimidin-4-ylbenzaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-7-9-2-1-3-10(6-9)11-4-5-12-8-13-11/h1-8H |
InChI Key |
YKTQFGMJVHKNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.